6,8-Dichloro-2-tetralone
Overview
Description
Synthesis Analysis
The synthesis of tetralone derivatives often involves strategies such as Grignard reactions, Friedel-Crafts cyclization, palladium-mediated cross-coupling reactions, and Beckmann rearrangement. For instance, the synthesis of 5,6-methylenedioxy-1-tetralone described a Grignard reaction followed by selective reduction and Friedel-Crafts cyclization (R. Klix, M. Cain, & A. Bhatia, 1995). Another example includes the synthesis of 8-Methoxy-1-tetralone through palladium-mediated cross-coupling and intramolecular acylation (Norma Castillo-Rangel, J. Pérez-Díaz, & A. Vázquez, 2016).
Molecular Structure Analysis
Tetralone derivatives, such as “6,8-Dichloro-2-tetralone,” typically exhibit a bicyclic structure consisting of a benzene ring fused to a cyclohexanone ring. This core structure is versatile, allowing for various functionalizations. For example, the crystal structure of a related tetralone, 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, was determined, highlighting its monoclinic crystal class (G. Sarala et al., 2006).
Chemical Reactions and Properties
Tetralone derivatives undergo various chemical reactions, including acylation, nitration, reduction, and cyclization, enabling the synthesis of complex organic molecules. For example, 6-Iodo-1-tetralone, an intermediate for the synthesis of 5-HT6 receptor antagonist, was synthesized through a multi-step process including acetylation and Sandmeyer reaction (Teng Da-wei, 2013).
Scientific Research Applications
Synthetic Chemistry Innovations 6,8-Dichloro-2-tetralone serves as a crucial intermediate in synthetic chemistry, aiding in the production of diverse organic compounds. A study by Banerjee et al. (2007) demonstrates its utility in synthesizing tetralone derivatives through the condensation of ketoesters, which further undergo various chemical transformations to yield specific tetralone compounds Banerjee, A. K., Pineda, J. J., Mora, H., & Laya, M. (2007). Synthetic Communications, 37, 3917-3922. These derivatives are pivotal in developing pharmaceuticals and natural product synthesis, showcasing the compound's role in advancing synthetic methodologies.
Catalysis and Oxidation Reactions The oxidation of tetralin to tetralone, a reaction critical in chemical synthesis and industrial applications, employs 6,8-Dichloro-2-tetralone as a substrate or intermediate. For instance, Xamena et al. (2008) explored the use of metal-organic frameworks (MOFs) containing Cu2+ and Co2+ for the aerobic oxidation of tetralin, highlighting the compound's role in facilitating efficient and selective oxidation processes Xamena, F. X. L. I., Casanova, O., Tailleur, R. G., García, H., & Corma, A. (2008). Journal of Catalysis, 255, 220-227. Such studies underscore the importance of 6,8-Dichloro-2-tetralone in developing new catalytic systems and enhancing reaction efficiencies.
Biotechnological Applications The biotransformation of 6,8-Dichloro-2-tetralone into valuable derivatives showcases its potential in biotechnology and pharmaceutical manufacturing. Shin et al. (2001) evaluated an electrochemical bioreactor system for the biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol, demonstrating the feasibility of using biological systems to modify and improve compounds for industrial and medical use Shin, H., Jain, M., Chartrain, M., & Zeikus, J. (2001). Applied Microbiology and Biotechnology, 57, 506-510. This approach opens avenues for sustainable and eco-friendly production methods involving 6,8-Dichloro-2-tetralone.
properties
IUPAC Name |
6,8-dichloro-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIJLGJYMAVHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394707 | |
Record name | 6,8-dichloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-2-tetralone | |
CAS RN |
113075-86-8 | |
Record name | 6,8-dichloro-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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